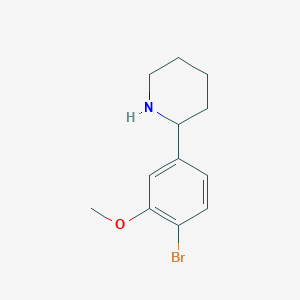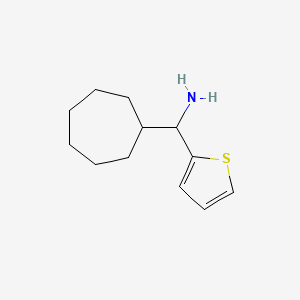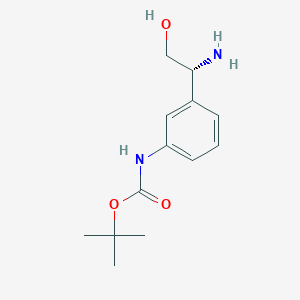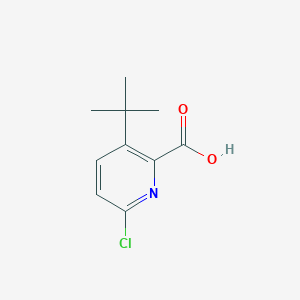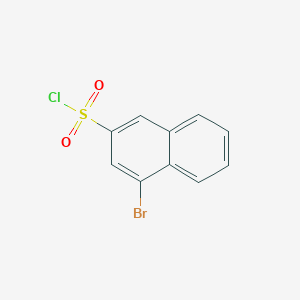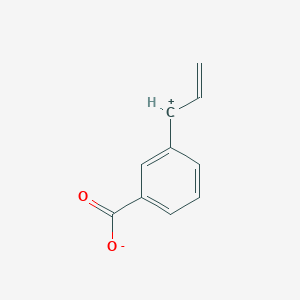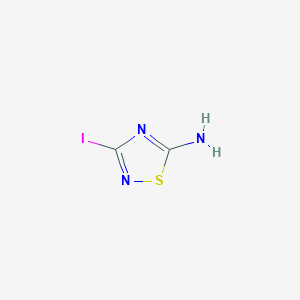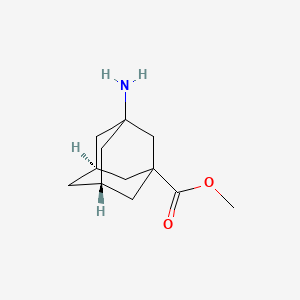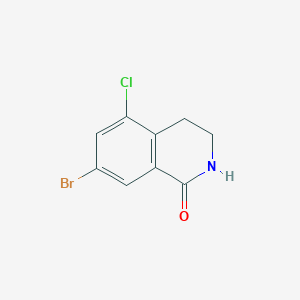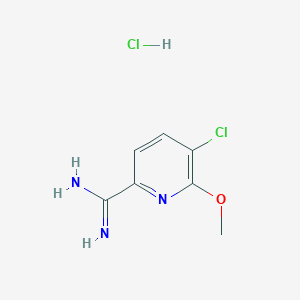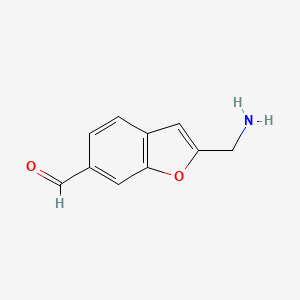![molecular formula C7H6BrNOS B13653021 2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B13653021.png)
2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one typically involves the bromination of benzo[d]thiazole derivatives. One common method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions
2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include thiourea, acetonitrile, and various oxidizing or reducing agents. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation with thiourea can yield thiazole derivatives, while substitution reactions can produce a variety of substituted thiazoles.
科学的研究の応用
2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a quorum sensing inhibitor in Gram-negative bacteria.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit quorum sensing in bacteria by interfering with the LasB system . In cancer research, it may exert its effects by inducing apoptosis in cancer cells through specific pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- Benzo[d]thiazole-2-thiol
- 2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline
- Thiazolo[4,5-b]pyridines
Uniqueness
What sets 2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one apart is its specific bromine substitution, which can significantly alter its chemical reactivity and biological activity compared to other thiazole derivatives. This unique structure allows it to be used in specialized applications, particularly in medicinal chemistry and biological research.
特性
分子式 |
C7H6BrNOS |
|---|---|
分子量 |
232.10 g/mol |
IUPAC名 |
2-bromo-5,7-dihydro-4H-1,3-benzothiazol-6-one |
InChI |
InChI=1S/C7H6BrNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2 |
InChIキー |
XHDZLGMKYSVJQQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1=O)SC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


